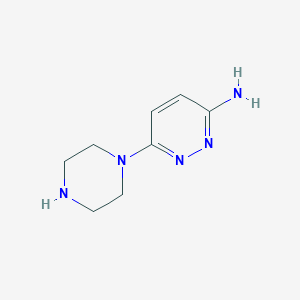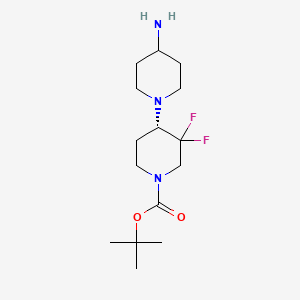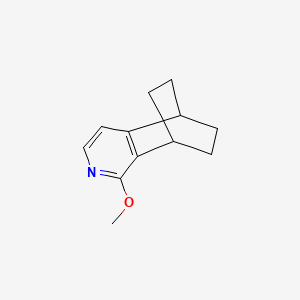
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- is a heterocyclic organic compound. It belongs to the class of isoquinolines, which are nitrogen-containing aromatic compounds. This compound is characterized by the presence of a methoxy group at the first position and an ethano bridge between the fifth and eighth positions of the isoquinoline ring. Its molecular formula is C11H13NO.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methoxy-2-nitrobenzene with ethyl acetoacetate in the presence of a base can lead to the formation of the desired isoquinoline derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
化学反応の分析
Types of Reactions
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Similar in structure but lacks the methoxy group and ethano bridge.
5,6,7,8-Tetrahydroisoquinoline: Similar but without the methoxy group.
8-Acetyl-5,6,7,8-tetrahydroquinoline: Contains an acetyl group instead of a methoxy group.
Uniqueness
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- is unique due to the presence of both the methoxy group and the ethano bridge, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
3-methoxy-4-azatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C12H15NO/c1-14-12-11-9-4-2-8(3-5-9)10(11)6-7-13-12/h6-9H,2-5H2,1H3 |
InChIキー |
YIKGEJYPRXGZQX-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC2=C1C3CCC2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)
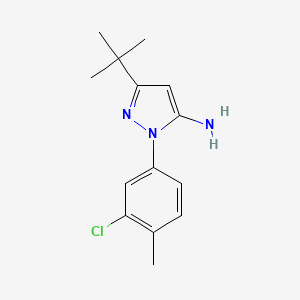
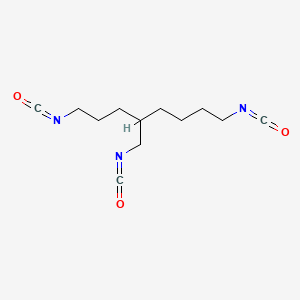

![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
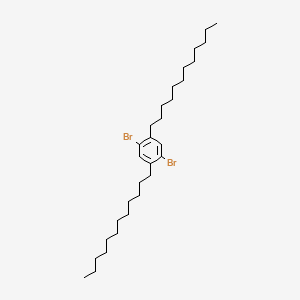
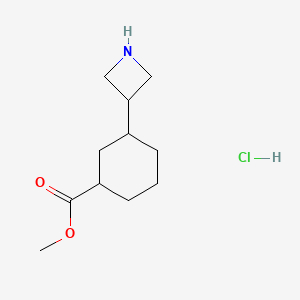
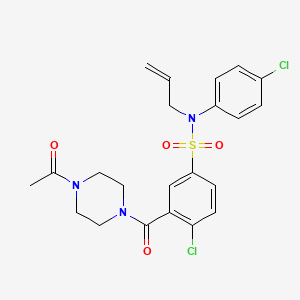
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)
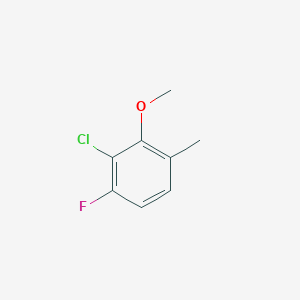
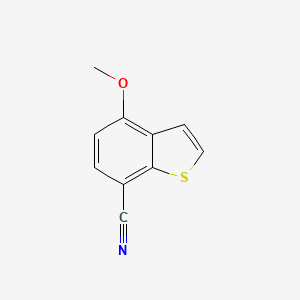
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
